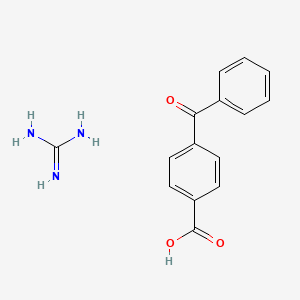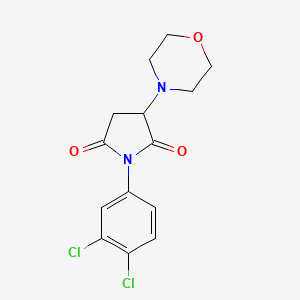![molecular formula C20H22N2O4S B5113056 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)
1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline, also known as SB 216763, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of indole-3-carbinol derivatives and has been found to exhibit inhibitory activity against glycogen synthase kinase-3 (GSK-3), a key enzyme involved in multiple cellular signaling pathways. In
作用机制
1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 acts as a selective inhibitor of GSK-3 by binding to the ATP-binding site of the enzyme. By inhibiting GSK-3, this compound 216763 blocks the phosphorylation of its downstream targets, such as glycogen synthase and β-catenin, leading to the activation of various signaling pathways. The exact mechanism of action of this compound 216763 is still not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
Biochemical and Physiological Effects
This compound 216763 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to promote the survival and differentiation of neuronal cells, enhance insulin sensitivity, and inhibit the proliferation and migration of cancer cells. Additionally, this compound 216763 has been shown to modulate the immune response and inflammatory signaling pathways, suggesting its potential use in the treatment of autoimmune and inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 is its selectivity for GSK-3, which allows for the specific modulation of its downstream signaling pathways. Additionally, this compound 216763 has been shown to exhibit good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, the use of this compound 216763 in lab experiments is limited by its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical studies.
未来方向
Future research on 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 should focus on elucidating its molecular targets and downstream effects, as well as its potential therapeutic applications in various diseases. Additionally, the development of more selective and potent GSK-3 inhibitors based on the structure of this compound 216763 could lead to the discovery of novel drug candidates with improved efficacy and safety profiles. Finally, the use of this compound 216763 in combination with other drugs or therapies could enhance its therapeutic potential and provide new treatment options for various diseases.
合成方法
The synthesis of 1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 involves a multi-step process that starts with the reaction of 4-methylbenzoyl chloride with morpholine to form 4-methyl-3-(4-morpholinyl)benzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with indoline in the presence of a base to yield this compound 216763. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
科学研究应用
1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline 216763 has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit inhibitory activity against GSK-3, a serine/threonine kinase that plays a crucial role in several cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 has been implicated in the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer.
属性
IUPAC Name |
2,3-dihydroindol-1-yl-(4-methyl-3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-6-7-17(14-19(15)27(24,25)21-10-12-26-13-11-21)20(23)22-9-8-16-4-2-3-5-18(16)22/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVAGDYMVXXDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-fluorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5112976.png)
![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)
![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)
![N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5112999.png)
![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)

![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5113046.png)
![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)


![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)